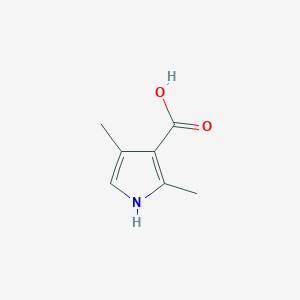

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPJVSRTTKVMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388521 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-13-7 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid

Established Synthetic Routes to 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

The primary approach to synthesizing this compound involves a two-stage process: the initial synthesis of an ester derivative, such as ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the hydrolysis of this ester to the desired carboxylic acid.

Knorr Pyrrole (B145914) Synthesis and its Adaptations for this compound

The Knorr pyrrole synthesis and its variations, such as the Hantzsch pyrrole synthesis, are classical and widely used methods for the formation of substituted pyrroles. wikipedia.org An adaptation of these methods is employed for the synthesis of the ethyl ester of this compound, utilizing readily available starting materials. wikipedia.org

The synthesis commences with the reaction between ethyl acetoacetate (B1235776) and ammonia (B1221849), which forms an enamine intermediate, ethyl 3-aminobut-2-enoate. This enamine then acts as a nucleophile, attacking the α-carbon of 2-bromopropanal (B25509) in a nucleophilic substitution reaction. This reaction can also proceed via an alternative pathway where the enamine attacks the carbonyl carbon of the α-haloaldehyde. wikipedia.org The initial step involves the formation of the enamine from ethyl acetoacetate and ammonia.

Reaction Scheme: Formation of Enamine and Subsequent Condensation

| Step | Reactants | Intermediate/Product | Description |

| 1 | Ethyl acetoacetate, Ammonia | Ethyl 3-aminobut-2-enoate | Ammonia reacts with the β-keto group of ethyl acetoacetate to form an enamine. |

| 2 | Ethyl 3-aminobut-2-enoate, 2-Bromopropanal | C-Alkylated Intermediate | The enamine attacks the α-carbon of 2-bromopropanal, displacing the bromide ion. |

This condensation reaction is a crucial step in forming the carbon-carbon bond necessary for the eventual pyrrole ring structure.

Following the initial condensation, the resulting intermediate undergoes an intramolecular cyclization. The amino group attacks the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic pyrrole ring of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. wikipedia.org

Reaction Scheme: Intramolecular Cyclization and Dehydration

| Step | Reactant | Intermediate/Product | Description |

| 1 | C-Alkylated Intermediate | Cyclic Hemiaminal | The terminal amino group attacks the carbonyl carbon to form a five-membered ring. |

| 2 | Cyclic Hemiaminal | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Elimination of a water molecule leads to the formation of the stable aromatic pyrrole ring. |

Hydrolysis of Ester Precursors (e.g., this compound ethyl ester)

The final step in the synthesis of this compound is the hydrolysis of its ethyl ester precursor. This can be achieved through either acid-catalyzed or base-catalyzed methods.

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ethyl ester is hydrolyzed to the corresponding carboxylic acid and ethanol (B145695). chemguide.co.uklibretexts.org The reaction is reversible, and the forward reaction is favored by using a large excess of water. chemguide.co.uk

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield this compound and regenerate the acid catalyst (hydronium ion). libretexts.org

Key Features of Acid-Catalyzed Hydrolysis

| Feature | Description |

| Catalyst | Acid (e.g., H₂SO₄, HCl) |

| Reversibility | The reaction is an equilibrium process. |

| Key Intermediate | Protonated tetrahedral intermediate. |

| Leaving Group | Ethanol (after protonation). |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts the ester to the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. masterorganicchemistry.comchemistrysteps.com

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This forms the carboxylate salt and ethanol. masterorganicchemistry.com

Protonation: In a subsequent step, the reaction mixture is acidified to protonate the carboxylate salt, yielding the final product, this compound. masterorganicchemistry.com

Key Features of Base-Catalyzed Hydrolysis

| Feature | Description |

| Reagent | Base (e.g., NaOH, KOH) |

| Reversibility | The reaction is irreversible due to the deprotonation of the carboxylic acid. |

| Key Intermediate | Tetrahedral alkoxide intermediate. |

| Product of Hydrolysis | Carboxylate salt. |

Decarboxylation Processes in Pyrrole Systems

The decarboxylation of pyrrole carboxylic acids is a reaction of significant interest, often employed in the synthesis of pyrrole derivatives lacking a carboxyl group. While specific studies on the decarboxylation of this compound are not extensively detailed in the literature, the underlying mechanisms can be inferred from studies on closely related isomers, such as pyrrole-2-carboxylic acid.

The decarboxylation of pyrrole-2-carboxylic acid has been shown to be subject to acid catalysis, particularly in strongly acidic solutions. nih.gov The proposed mechanism does not involve the direct expulsion of carbon dioxide from the carboxylic acid. Instead, it is suggested that the reaction proceeds through an associative mechanism involving the addition of water to the carboxyl group of the protonated pyrrole ring. nih.gov This leads to the formation of pyrrole and a protonated carbonic acid intermediate, which subsequently dissociates into a hydronium ion and carbon dioxide. nih.gov

Computational studies using Density Functional Theory (DFT) have further elucidated this process, indicating that the presence of water and a proton source (like H₃O⁺) significantly lowers the energy barrier for the C-C bond cleavage. researchgate.net The reaction is believed to proceed via a hydrolytic pathway where water acts as a nucleophile, attacking the carboxyl carbon. This mechanism avoids the formation of a high-energy protonated carbon dioxide species. nih.govresearchgate.net

Key mechanistic insights for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid, which are likely applicable to the 3-carboxylic acid isomer, are summarized below:

| Mechanistic Step | Description | Key Intermediates |

| Protonation | The pyrrole ring is protonated in an acidic medium. | Protonated pyrrole carboxylic acid |

| Nucleophilic Attack | A water molecule attacks the carbonyl carbon of the carboxylic acid group. | Tetrahedral intermediate |

| C-C Bond Cleavage | The bond between the pyrrole ring and the carboxyl group breaks. | Pyrrole and protonated carbonic acid |

| Dissociation | The protonated carbonic acid rapidly dissociates. | H₃O⁺ and CO₂ |

It is important to note that the rate of decarboxylation can be influenced by the pH of the solution. For pyrrole-2-carboxylic acid, the rate constant increases as the pH decreases from 3 to 1, with a more rapid increase observed in strongly acidic conditions (e.g., 10 M HCl). researchgate.net

Novel Synthetic Approaches and Methodological Advancements

Recent years have witnessed the development of innovative synthetic strategies for pyrrole derivatives, emphasizing efficiency, sustainability, and the use of catalytic systems.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A significant advancement in the synthesis of substituted pyrrole-3-carboxylic acids is the development of a one-step continuous flow synthesis. nih.govsyrris.com This method utilizes the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester, an amine, and an α-haloketone. nih.gov

In a continuous flow microreactor system, tert-butyl acetoacetates, primary amines, and 2-bromoketones are reacted to form the pyrrole ring. A key innovation of this approach is the in situ hydrolysis of the tert-butyl ester. The hydrogen bromide (HBr) generated as a byproduct of the Hantzsch reaction is utilized to catalyze the cleavage of the tert-butyl group, directly yielding the pyrrole-3-carboxylic acid in a single step. nih.govsyrris.com This strategy has been successfully employed for the synthesis of a variety of diversely substituted pyrrole-3-carboxylic acids and has been scaled up to produce significant quantities of the desired products. nih.govsyrris.com

A patent for the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a direct precursor to the target acid, describes a two-step process that can be considered a streamlined approach. google.com This involves the bromination of propionaldehyde (B47417) to yield 2-bromopropanal, followed by a ring-closure reaction with ethyl acetoacetate and ammonia water. google.com

Green Chemistry Principles in the Synthesis of Pyrrole Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of pyrrole derivatives, several green approaches have been explored.

Ultrasound and microwave irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.netnih.govmdpi.com Ultrasound-assisted synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters has been achieved in water via a three-component reaction, demonstrating the feasibility of using environmentally benign solvents. semanticscholar.org These methods align with green chemistry principles by reducing energy consumption and often enabling the use of less hazardous solvents. nih.govnih.govmdpi.com

The aforementioned continuous flow synthesis also embodies several green chemistry principles, such as high atom economy and the reduction of waste streams. nih.govsyrris.com Furthermore, the development of solvent-free synthetic methods, such as the use of mechanochemical activation (ball milling) for the Paal-Knorr pyrrole synthesis, represents a significant step towards more sustainable chemical processes. researchgate.net

Catalytic Methods in Pyrrole Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic and versatile method for preparing pyrroles. tandfonline.comorganic-chemistry.orgrgmcet.edu.in This reaction is often catalyzed by acids. A variety of catalysts have been employed to improve the efficiency and mildness of the Paal-Knorr reaction.

| Catalyst Type | Examples | Reaction Conditions | Advantages |

|---|---|---|---|

| Brønsted Acids | Saccharin, Silica (B1680970) Sulfuric Acid | Room temperature, solvent-free | Moderate acidity, reusability |

| Lewis Acids | Sc(OTf)₃, FeCl₃, Zn, Co, Ti, Cu, Yb | Solvent-free, mild conditions | High efficiency, some are reusable |

| Heterogeneous Catalysts | Sulfonic acid-functionalized magnetite | Solvent-free | Easy separation and reusability |

These catalytic systems offer advantages such as milder reaction conditions, improved yields, and in some cases, the ability to perform the reaction in environmentally friendly solvents like water or under solvent-free conditions. organic-chemistry.orgrgmcet.edu.in

Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. While PTC has been widely applied in various organic transformations, its specific application to the synthesis of the this compound ring system is not well-documented in the reviewed literature. However, PTC is a known methodology for facilitating multicomponent reactions, which are often employed in the synthesis of heterocyclic compounds like pyrroles. bohrium.commdpi.comrsc.orgrsc.org In principle, PTC could be envisioned to play a role in pyrrole synthesis by transferring an anionic intermediate from an aqueous or solid phase to an organic phase where the cyclization reaction would occur. Further research is needed to explore the potential of PTC in the synthesis of this particular class of compounds.

Derivatization Strategies and Functionalization of this compound

The functionalization of this compound is crucial for its application in drug discovery and development, allowing for the modulation of its physicochemical and biological properties. Derivatization can occur at the carboxylic acid group, the pyrrole nitrogen, or the C-5 position of the pyrrole ring.

A notable example of derivatization is the synthesis of pyrazoline-conjugated derivatives. nih.govresearchgate.net In a multi-step synthesis, the carboxylic acid is first converted to an acid chloride, which then reacts with a suitable linker to form a chalcone (B49325). The chalcone subsequently undergoes cyclization with a hydrazine (B178648) derivative to yield the final pyrazoline-conjugated molecule. nih.govresearchgate.netresearchgate.netdergipark.org.trnih.gov This molecular hybridization strategy has been used to develop novel compounds with potential antimicrobial and anticancer activities. nih.govresearchgate.net

The carboxylic acid moiety is a versatile handle for the synthesis of amides. Amidation can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or by using coupling agents such as carbodiimides or cyclic alkyltriphosphonate anhydrides. google.comnih.govrsc.orgresearchgate.net The activated acid is then reacted with a primary or secondary amine to form the corresponding amide.

Functionalization of the pyrrole ring itself is also a key strategy. The Vilsmeier-Haack reaction, which employs a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comorganic-chemistry.orgchemistrysteps.comchemtube3d.comresearchgate.net This reaction typically occurs at the most electron-rich position of the pyrrole ring, which is often the C-5 position in 2,4-disubstituted pyrroles. The resulting formyl group can then serve as a precursor for further synthetic transformations.

| Functionalization Site | Reaction Type | Reagents | Resulting Functional Group |

| Carboxylic Acid | Amidation | SOCl₂/Amine, Coupling Agents/Amine | Amide |

| Carboxylic Acid | Esterification | Alcohol/Acid Catalyst | Ester |

| Pyrrole Ring (C-5) | Vilsmeier-Haack | POCl₃/DMF | Aldehyde (Formyl) |

| Carboxylic Acid | Hybridization | Multi-step synthesis | Pyrazoline Conjugate |

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various standard esterification procedures. These reactions are fundamental in modifying the compound's solubility and in protecting the carboxylic acid group during subsequent reactions.

One common method involves the reaction of the carboxylic acid with an alcohol, such as ethanol or methanol, in the presence of an acid catalyst. For instance, the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has been achieved through the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at high temperatures (200-210 °C), affording the product in high yield. researchgate.net Another approach involves the direct esterification of the carboxylic acid.

| Ester Product | Alcohol | Catalyst/Conditions | Reference |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Ethanol | Heat (decarboxylation of precursor) | researchgate.net |

| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Methanol | Acid catalyst | Inferred from standard procedures |

Amidation Reactions for Carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound is a crucial transformation, as many of these derivatives have shown significant biological activity. These reactions typically involve the coupling of the carboxylic acid with a primary or secondary amine.

To facilitate the amide bond formation, coupling agents are often employed to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this purpose. For example, a series of 5-bromo-7-azaindolin-2-one derivatives containing the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were synthesized using EDCI and HOBt in N,N-dimethylformamide (DMF). nih.gov

| Amine Reactant | Coupling Agent/Conditions | Product | Reference |

| Various heterocyclic amines | EDCI, HOBt, DIEA in DMF | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-substituted-2,4-dimethyl-1H-pyrrole-3-carboxamides | nih.gov |

| N,N-diethylethane-1,2-diamine | Not specified | Sunitinib (B231) intermediate | chemicalbook.com |

Electrophilic Aromatic Substitution Reactions at the Pyrrole Ring

The pyrrole ring in this compound is electron-rich and susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing methyl and carboxylate groups. The C-5 position is the most activated and sterically accessible site for electrophilic attack.

Vilsmeier-Haack Formylation at the C-5 Position

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction has been successfully applied to derivatives of this compound to introduce a formyl group at the C-5 position. This transformation is a key step in the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. nih.gov

The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The resulting electrophilic iminium species then attacks the C-5 position of the pyrrole ring. Subsequent hydrolysis of the iminium salt intermediate yields the corresponding aldehyde. For instance, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can be formylated at the C-5 position to produce ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov

| Substrate | Reagents | Product | Significance | Reference |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | DMF, POCl₃ | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Key intermediate for Sunitinib | nih.gov |

| This compound | DMF, POCl₃ | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Key intermediate for Sunitinib | nih.govchemicalbook.com |

Halogenation Studies

The electron-rich nature of the pyrrole ring also makes it amenable to halogenation. Electrophilic halogenating agents can introduce halogen atoms onto the pyrrole ring, providing valuable intermediates for further functionalization, such as in cross-coupling reactions.

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the reactivity of similar pyrrole derivatives suggests that electrophilic bromination would likely occur at the C-5 position. For example, the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with N-bromosuccinimide (NBS) has been studied, indicating the susceptibility of the pyrrole ring to electrophilic attack by bromine.

| Halogenating Agent | Expected Product | Reference Context |

| N-Bromosuccinimide (NBS) | 5-Bromo-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Reactivity inferred from similar pyrrole systems |

N-Alkylation and N-Substitution Reactions of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound is a secondary amine and can undergo alkylation or other substitution reactions. These modifications can be important for altering the electronic properties of the pyrrole ring and for introducing new functional groups.

The N-alkylation is typically carried out by treating the pyrrole derivative with an alkyl halide in the presence of a base. The base deprotonates the pyrrole nitrogen, forming a more nucleophilic pyrrolide anion, which then reacts with the alkyl halide. While specific examples for the N-alkylation of this compound were not found in the provided search results, this is a standard transformation for pyrrole compounds.

| Alkylating Agent | Base | Expected Product |

| Alkyl halide (e.g., CH₃I, C₂H₅Br) | Strong base (e.g., NaH, K₂CO₃) | Ethyl 1-alkyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the synthesis of extended conjugated systems. These reactions typically involve the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

To utilize this compound derivatives in such reactions, they first need to be halogenated, as described in section 2.3.3.2. The resulting halogenated pyrrole can then be coupled with various aryl or heteroaryl boronic acids. For instance, a 5-bromo-substituted derivative of 2,4-dimethyl-1H-pyrrole-3-carboxylate could be coupled with an arylboronic acid to yield a 5-aryl-2,4-dimethyl-1H-pyrrole-3-carboxylate, thereby extending the conjugated system. The Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully demonstrated, showcasing the utility of this reaction for creating biaryl systems involving pyrroles. nih.gov

| Pyrrole Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Reference Context |

| Ethyl 5-bromo-2,4-dimethyl-1H-pyrrole-3-carboxylate | Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | Ethyl 5-aryl-2,4-dimethyl-1H-pyrrole-3-carboxylate | nih.govnih.gov |

Heck Coupling Reactions for BODIPY Dyes

The palladium-catalyzed Heck coupling reaction serves as a robust method for carbon-carbon bond formation, allowing for the introduction of vinyl groups onto the BODIPY scaffold. This post-functionalization strategy is instrumental in modulating the photophysical properties of the dyes, such as their absorption and emission wavelengths, and for introducing functionalities for further chemical transformations or for conjugation to other molecules.

The general scheme for a Heck coupling reaction on a BODIPY core involves the reaction of a halogenated BODIPY (typically a bromo- or iodo-substituted derivative) with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent.

Detailed Research Findings:

A notable application of the Heck coupling reaction in BODIPY chemistry is the synthesis of carborane-BODIPY dyads, which are of interest for applications in materials science and bioimaging. unito.it In a representative study, a brominated tetramethyl-BODIPY derivative, synthesized from 2,4-dimethylpyrrole (B27635) and p-bromobenzaldehyde, was coupled with various styrenyl-carboranes. unito.itunito.it The reaction proceeded efficiently under palladium catalysis to yield the desired carborane-BODIPY products.

The reaction conditions for these Heck couplings are critical for achieving high yields and selectivity. A common catalytic system employs a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a bulky phosphine (B1218219) ligand, like tri-tert-butylphosphine (B79228) (P(t-Bu)₃). The choice of base and solvent also plays a significant role; dicyclohexylmethylamine (Cy₂NMe) as the base and 1,4-dioxane (B91453) as the solvent have been shown to be effective. unito.it

The table below summarizes typical conditions and outcomes for the Heck coupling of a brominated BODIPY with a styrenyl-carborane.

| Entry | Alkene Partner | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | o-Me-styrenyl-carborane | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 12 | 46 |

| 2 | m-Me-styrenyl-carborane | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 12 | 55 |

| 3 | m-Ph-styrenyl-carborane | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 12 | Moderate |

The successful application of the Heck coupling reaction demonstrates its utility in creating complex and highly functionalized BODIPY dyes. While the direct involvement of this compound in these specific examples is not documented, the synthesis of BODIPY dyes bearing carboxylic acid groups is well-established, often by incorporating a carboxyl-functionalized aldehyde during the initial condensation step. jmaterenvironsci.comnih.gov These carboxylated BODIPYs can then be halogenated and subsequently utilized in Heck coupling reactions to introduce further diversity.

Spectroscopic Characterization and Computational Studies of 2,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its related compounds is determined using a suite of sophisticated spectroscopic techniques. Each method probes different aspects of the molecule's constitution, from atomic connectivity to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For this compound and its derivatives, both ¹H and ¹³C NMR provide invaluable data on the chemical environment of each atom.

In ¹H NMR, the acidic proton of the carboxylic acid group (–COOH) is highly characteristic, typically appearing as a broad singlet in the downfield region of 10–12 ppm due to deshielding and hydrogen bonding. libretexts.org The N-H proton of the pyrrole (B145914) ring also gives a distinct, often broad, signal. The proton on the C5 carbon of the pyrrole ring appears as a singlet, while the two methyl groups at the C2 and C4 positions give rise to sharp singlet signals at distinct chemical shifts, typically in the 2-3 ppm range. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, with its resonance typically found between 160-180 ppm. libretexts.org The carbons of the pyrrole ring (C2, C3, C4, C5) show distinct signals, with their chemical shifts influenced by the substitution pattern. The methyl carbons are found in the upfield region of the spectrum. Analysis of derivatives, such as 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, aids in the precise assignment of these signals. tandfonline.com

Table 1: Typical NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 160 - 180 |

| Pyrrole N-H | Variable, often broad | - |

| Pyrrole C-H (at C5) | ~6.0 - 7.0 | ~110 - 130 |

| Pyrrole C2-CH₃ | ~2.0 - 2.5 | ~10 - 15 |

| Pyrrole C4-CH₃ | ~2.0 - 2.5 | ~10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule. For carboxylic acids like this compound, these spectra are dominated by characteristic vibrations.

The most prominent feature in the IR spectrum is the very broad O-H stretching absorption of the carboxylic acid group, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong hydrogen bonding, which often leads to the formation of cyclic dimers in the solid state. researchgate.netrsc.org The C=O stretching vibration of the carbonyl group appears as a strong, sharp band around 1700 cm⁻¹. libretexts.orgscielo.org.za Other key vibrations include C-H stretches from the methyl groups and the pyrrole ring, and N-H stretching. osti.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch is typically strong. The vibrations of the pyrrole ring system are also readily observed. In studies of related derivatives, FT-Raman has been used alongside FT-IR to provide a more complete vibrational assignment, often supported by Potential Energy Distribution (PED) calculations from theoretical models. tandfonline.com

Table 2: Key Vibrational Frequencies for Carboxylic Acid and Pyrrole Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Methyl, Aryl) | 2850 - 3100 | Medium-Strong |

| C=O Stretch (Carbonyl) | 1680 - 1720 | Strong |

| C=C Stretch (Pyrrole Ring) | ~1500 - 1600 | Medium |

| C-O Stretch | 1210 - 1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions originating from its constituent chromophores: the pyrrole ring and the carboxylic acid group. Pyrrole itself exhibits strong absorption due to a π-π* transition. researchgate.net The carboxylic acid group has a weak n-π* transition and a stronger π-π* transition, though the latter often occurs at lower wavelengths (~210 nm) and may not be easily observed. libretexts.orgcopernicus.org The combination of these groups in the target molecule results in a characteristic UV-Vis spectrum, which can be simulated and compared with experimental data for confirmation. tandfonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₉NO₂), the calculated molecular weight is approximately 139.15 g/mol . nih.gov In mass spectrometry, this would be observed as the molecular ion peak (M⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com For instance, the exact mass of C₇H₉NO₂ is 139.063328530 Da. nih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the carboxylic group (–COOH, 45 Da). libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Such studies reveal the planarity of the pyrrole ring and the precise geometry of its substituents. nih.gov They also detail the crystal packing, which in the case of carboxylic acids, is often dominated by hydrogen-bonding networks, typically forming dimers between the –COOH groups of adjacent molecules. nih.govmdpi.com This technique yields precise unit cell parameters (a, b, c, α, β, γ) and the space group, which define the crystalline lattice. researchgate.net

Table 3: Example Crystal Data for a Related Derivative (Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9830 |

| b (Å) | 15.572 |

| c (Å) | 16.213 |

| β (°) | 96.96 |

| Volume (ų) | 998.2 |

Data sourced from a representative derivative to illustrate typical crystallographic parameters. nih.gov

Quantum Chemical Calculations and Theoretical Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for complementing and interpreting experimental spectroscopic data. mongoliajol.info For this compound and its derivatives, these theoretical methods provide profound insights into molecular properties. tandfonline.com

Calculations can be used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with X-ray crystallography data. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra, aiding in the assignment of complex spectral features through techniques like Potential Energy Distribution (PED) analysis. researchgate.netscielo.org.za

Theoretical approaches are also used to study the electronic properties of the molecule. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electronic transitions observed in UV-Vis spectroscopy and the molecule's reactivity. tandfonline.com Natural Bond Orbital (NBO) analysis can be employed to investigate charge delocalization and the stability arising from intramolecular interactions. tandfonline.com

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. DFT calculations have been instrumental in studying pyrrole derivatives, providing a theoretical framework for understanding their behavior. tandfonline.com

For instance, in a study on the closely related compound 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (ADPC), DFT calculations were performed to obtain the optimized geometrical parameters. These theoretical calculations were found to be in good agreement with experimental spectral data, validating the computational approach. tandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and hardness. A smaller gap generally implies higher reactivity. researchgate.net

In the computational analysis of the derivative ADPC, the HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the pyrrole ring. The calculated HOMO-LUMO energy gap was used to determine global reactivity descriptors, which provide insight into the molecule's stability and reactivity. tandfonline.com

Table 1: Calculated FMO Parameters for 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (ADPC) (Note: Data is for a derivative compound)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -2.03 |

| Energy Gap (ΔE) | 4.18 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. mdpi.com It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E2) associated with these interactions. A higher E2 value indicates a more significant interaction and greater charge delocalization, which contributes to molecular stability. tandfonline.com

For the derivative ADPC, NBO analysis was performed to understand the stability arising from charge delocalization. The analysis identified significant hyperconjugative interactions, such as those between the lone pair orbitals of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for stabilizing the molecular structure. tandfonline.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green areas represent neutral potential. tandfonline.com

In the study of ADPC, the MEP surface was analyzed to identify reactive sites. The analysis showed that the most negative potential was located over the oxygen atom of the acetyl group, indicating it as the primary site for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group showed a positive potential, marking it as a likely site for nucleophilic interaction. tandfonline.com

Fukui functions are used within DFT to describe local reactivity at specific atomic sites within a molecule. researchgate.net They help identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). By calculating the condensed Fukui indices for each atom, one can quantitatively predict the most probable sites for reaction. researchgate.net

For the ADPC derivative, Fukui function analysis was conducted to predict the sites favorable for electrophilic and nucleophilic attack, corroborating the findings from the MEP analysis. tandfonline.com This method provides a more quantitative measure of local reactivity compared to the qualitative picture offered by MEP surfaces.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, providing insights into its flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). While MD simulations are a powerful tool for conformational analysis, specific studies applying this method to this compound were not identified in the search results.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comresearchgate.net These theoretical predictions are crucial for interpreting and assigning experimental spectra. By comparing calculated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational and electronic properties. tandfonline.com

In the comprehensive study of the derivative ADPC, DFT calculations were used to compute its vibrational frequencies and simulate its UV-Vis spectrum. The calculated vibrational frequencies, after scaling, showed excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. The simulated UV-Vis spectrum also matched the experimental data, helping to characterize the electronic transitions within the molecule. tandfonline.com

Biological Activity and Medicinal Chemistry Applications of 2,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid Derivatives

Antimicrobial Properties and Mechanisms of Action

The quest for novel antimicrobial agents has led to the investigation of various heterocyclic compounds, with derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid showing notable promise.

Antibacterial Activity (Gram-positive and Gram-negative species)

Studies have shown that derivatives of this pyrrole (B145914) compound exhibit varied activity against both Gram-positive and Gram-negative bacteria. A notable example is a chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxylate derivative, which demonstrated potent activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with IC50 values of 1.44 and 1.54 μg/mL, respectively. In another study, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives showed moderate to excellent inhibitory effects against Gram-positive species such as S. aureus and Bacillus cereus. However, these same compounds were found to be inactive against Gram-negative bacteria, including Escherichia coli, Pseudomonas fluorescens, and Salmonella typhimurium.

Furthermore, research on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids indicated that some of these derivatives possess appreciable antibacterial activity against Staphylococcus species. One newly synthesized pyrrole derivative was found to be as potent as Ciprofloxacin against both E. coli and S. aureus. The preliminary in vitro screening of pyrazoline-conjugated this compound derivatives revealed that four compounds exhibited growth inhibition of 50.87-56.60% at a concentration of 32 µg/ml. nih.gov

Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Chalcone-clubbed derivative | Bacillus subtilis | IC50 | 1.44 µg/mL | nih.gov |

| Chalcone-clubbed derivative | Staphylococcus aureus | IC50 | 1.54 µg/mL | nih.gov |

| 1,2,3,4-tetrasubstituted pyrroles | Gram-positive bacteria (e.g., S. aureus, B. cereus) | Inhibition | Moderate to excellent | |

| 1,2,3,4-tetrasubstituted pyrroles | Gram-negative bacteria (e.g., E. coli, P. fluorescens) | Inhibition | Inactive | |

| Pyrazoline-conjugated derivatives | Not specified | % Growth Inhibition @ 32 µg/mL | 50.87-56.60% | nih.gov |

Antifungal Activity (e.g., C. Albicans)

The antifungal potential of this class of compounds has also been explored, particularly against Candida albicans. A study focused on chalcone (B49325) clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives identified five compounds with significant activity against C. albicans. nih.gov These compounds demonstrated growth inhibition in the range of 46.38% to 73.05% at a concentration of 32 μg/mL. nih.gov In contrast, a separate investigation into 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives found them to be inactive as antifungal agents. This highlights the critical role of specific structural modifications in determining the antifungal efficacy of the pyrrole scaffold.

Antifungal Activity of this compound Derivatives against C. albicans

| Derivative Type | Activity Measurement | Result | Reference |

|---|---|---|---|

| Chalcone clubbed carboxamide derivatives | % Growth Inhibition @ 32 µg/mL | 46.38 - 73.05% | nih.gov |

| 1-arylmethyl-4-aryl derivatives | Activity | Inactive | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For derivatives of this compound, certain structural features have been identified as key determinants of their activity. One study concluded that for antimicrobial efficacy, a hydrazide bond is more significant than a carboxamide linkage. Furthermore, research on related pyrazole (B372694) carboxylic acids has provided insights that may be applicable to pyrrole derivatives. These studies suggest that the positions of electronegative atoms, such as fluorine and oxygen, within the substituents, and the magnitude of their associated charges, are critical in modulating the strength of antifungal activity against C. albicans. nih.gov These findings provide a rational basis for the future design of more potent antimicrobial agents based on the this compound scaffold.

Anticancer and Antiproliferative Activities

The versatility of the this compound core extends to oncology, with numerous derivatives exhibiting significant anticancer and antiproliferative effects.

In vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., NCI-60, MDA-MB-231, PC-3, A549)

A range of in vitro studies has confirmed the cytotoxic potential of these derivatives against a panel of human cancer cell lines. In an extensive screening by the National Cancer Institute (NCI-60), 24 novel pyrazoline-conjugated this compound and amide derivatives were evaluated. nih.gov Of these, twelve compounds were identified as potential agents against various cancer cell lines, exhibiting growth inhibition ranging from 50.21% to 108.37% at a 10 µM concentration. nih.gov

More specific cytotoxicity data is available for certain derivatives. A chalcone-clubbed derivative, for instance, showed potent activity against the triple-negative breast cancer cell line MDA-MB-231 and the prostate cancer cell line PC-3, with GI50 values of 5.51 and 5.15 μg/mL, respectively. Notably, its activity against PC-3 cells was superior to that of the standard drug, sunitinib (B231) (GI50: 6.50 μg/mL). Another study on benzimidazole-bearing 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives reported significant antiproliferative activity of one compound against the melanoma cell line MDA-MB-435 (62.46% growth inhibition) and the breast cancer cell line MDA-MB-468 (40.24% growth inhibition) at a 10 µM concentration. Additionally, related pyrazole derivatives have demonstrated cytotoxic effects against the A549 human lung cancer cell line.

In Vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazoline-conjugated derivatives | NCI-60 Panel | % Growth Inhibition @ 10 µM | 50.21 - 108.37% | nih.gov |

| Chalcone-clubbed derivative | MDA-MB-231 (Breast) | GI50 | 5.51 µg/mL | nih.gov |

| Chalcone-clubbed derivative | PC-3 (Prostate) | GI50 | 5.15 µg/mL | nih.gov |

| Benzimidazole-bearing carboxamide | MDA-MB-435 (Melanoma) | % Growth Inhibition @ 10 µM | 62.46% | |

| Benzimidazole-bearing carboxamide | MDA-MB-468 (Breast) | % Growth Inhibition @ 10 µM | 40.24% | |

| Related Pyrazole derivatives | A549 (Lung) | Cytotoxicity | Active |

Molecular Docking Studies with Relevant Protein Targets (e.g., VEGFR-2, EGFR, RAS)

To elucidate the potential mechanisms underlying their anticancer activity, molecular docking studies have been conducted. These computational analyses help to predict the binding affinities and interaction modes of the pyrrole derivatives with key protein targets involved in cancer progression.

For pyrazoline-conjugated derivatives, molecular docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been particularly insightful. The most potent compound from this series exhibited a binding affinity of -9.5 kcal/mol, which is comparable to the approved drug sunitinib (-9.9 kcal/mol). nih.gov This suggests that the anticancer potency of these compounds may be attributed to their ability to form tight interactions within the active adenosine (B11128) triphosphate (ATP) site of VEGFR-2. nih.gov Other studies have also pointed to tighter interactions with VEGFR-2 for promising antiproliferative compounds.

In addition to VEGFR-2, Epidermal Growth Factor Receptor (EGFR) has also been investigated as a potential target. Molecular docking of several active compounds into the active site of EGFR has helped to confirm the experimental results.

While direct molecular docking studies of this compound derivatives with the RAS protein are not extensively reported, related research provides valuable context. The RAS-RAF-MEK-ERK signaling pathway is a critical cascade in cell proliferation, and its components are key targets in cancer therapy. For instance, computational studies on pyrazole derivatives, a related class of heterocycles, have explored their binding to C-RAF, a downstream effector of RAS. Such studies, while not directly on the specified pyrrole derivatives, underscore the potential for this chemical class to interact with components of the RAS signaling pathway.

Investigation of Mechanism of Action (e.g., enzyme inhibition, signal transduction pathway modulation)

The therapeutic potential of this compound derivatives is often linked to their ability to interact with specific biological targets, primarily through enzyme inhibition. Research has shown that these compounds can modulate key signaling pathways involved in various diseases.

One of the primary mechanisms investigated is the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain pyrazoline-conjugated derivatives of this compound have been identified as potent anticancer agents. Molecular docking studies suggest that their efficacy may stem from the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govresearchgate.net The binding affinity of some of these compounds to the ATP-binding site of VEGFR-2 was found to be comparable to that of the established drug, sunitinib. nih.govresearchgate.net Other studies have pointed towards the inhibition of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. researchgate.net

Furthermore, pyrrole derivatives have been explored as inhibitors of enzymes involved in inflammation, such as Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX). mdpi.com By blocking these enzymes, the compounds can interfere with the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of the inflammatory response. nih.gov Some fused pyrrole derivatives have shown potent and selective inhibitory activity against COX-2. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole-containing compounds is well-documented, with several derivatives of this compound being synthesized and evaluated for this activity. ontosight.aiontosight.ai The primary mechanism behind their anti-inflammatory effects is often the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Pyrrole derivatives, including structural analogues of known nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac, function by blocking prostaglandin (B15479496) synthesis. nih.gov Research has focused on developing derivatives with selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional NSAIDs. nih.gov For example, a series of 3,4-disubstituted-pyrrole derivatives and their cinnamic hybrids were developed as potential dual COX-2/LOX inhibitors, demonstrating significant inhibitory activity against COX-2 in vitro. mdpi.com

Table 1: COX-2 Inhibition by Selected Pyrrole Derivatives

| Compound Type | Target Enzyme | Activity | Reference |

| Pyrrole-cinnamate hybrid | COX-2 | IC50 = 0.55 µM | mdpi.com |

| 3,4-disubstituted pyrrole | COX-2 | IC50 = 0.65 µM | mdpi.com |

| Fused pyrrolopyridines | COX-2 | Promising activity | nih.gov |

Antioxidant Activities

Several derivatives of this compound have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. ontosight.ai The ability of these compounds to scavenge free radicals has been demonstrated through various in vitro assays. researchgate.net

For example, novel pyrrole-based hydrazide–hydrazones have been synthesized and evaluated for their radical-scavenging capabilities using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. researchgate.net Studies on pyrrole–cinnamate hybrids also assessed their antioxidant activity, with some compounds showing moderate to high levels of lipid peroxidation inhibition. mdpi.com The structure-activity relationship studies suggest that the presence of specific substituents, such as a 4-chlorophenyl group, can enhance the antioxidant capacity of these derivatives. mdpi.com

Applications in Neurological Disorder Research

Derivatives of the this compound scaffold are being explored as potential therapeutic agents for complex neurological conditions like Alzheimer's disease. nih.gov The multi-target-directed ligand approach is a key strategy in this area, aiming to modulate several pathological pathways simultaneously.

Novel pyrrole-based compounds have been synthesized and shown to act as dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), two key enzymes in the pathophysiology of Alzheimer's disease. nih.gov Increased MAO-B activity is observed in the brains of Alzheimer's patients, and its inhibition can be beneficial. nih.gov One unsubstituted pyrrole-based hydrazide, in particular, demonstrated selective MAO-B inhibition in the nanomolar range and moderate AChE inhibition. nih.gov

Furthermore, the neuroprotective effects of new pyrrole derivatives have been evaluated. Some compounds have shown significant protection against induced oxidative stress in neuronal cell models, with effects comparable to melatonin. researchgate.net Other research has investigated thiazole-carboxamide derivatives for their potential to modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are critical for neurotransmission and implicated in various neurological diseases. mdpi.com

Drug Discovery and Development Considerations

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In the early stages of drug discovery, computational methods are employed to predict the pharmacokinetic profile of potential drug candidates. In silico ADME studies for various derivatives of this compound have been conducted to assess their viability as orally administered drugs. nih.govresearcher.life

Lipinski's Rule of Five and Druglikeness Evaluation

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com This rule establishes criteria for molecular properties that influence a drug's pharmacokinetics, including absorption and distribution. wikipedia.org The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Derivatives of this compound are frequently evaluated against these criteria. nih.govresearchgate.net Studies on various series of these compounds have shown that they generally adhere to Lipinski's Rule of Five, indicating favorable physicochemical properties for oral bioavailability. nih.govresearchgate.net This adherence supports their potential as lead structures for the development of new therapeutic agents. wikipedia.org

Table 2: Lipinski's Rule of Five Parameters

| Parameter | Guideline |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Molecular Weight | < 500 Da |

| Log P | ≤ 5 |

Therapeutic Index Assessment (e.g., Hemolysis Assay against HEK293 cells)

The evaluation of a therapeutic index is a critical step in drug discovery, providing an essential measure of a compound's safety by comparing the dose at which it elicits a therapeutic effect to the dose at which it is toxic. For derivatives of this compound, particularly those conjugated with pyrazoline, the therapeutic index has been assessed through in vitro cytotoxicity and hemolysis assays. nih.gov These tests are crucial for determining the selectivity of the compounds, ensuring they are potent against their intended targets while exhibiting minimal toxicity towards healthy, non-cancerous cells. nih.gov

A key aspect of this assessment involves testing the compounds against the human embryonic kidney (HEK293) cell line. nih.gov HEK293 cells are a standard model for cytotoxicity testing in drug development because they are of human origin and are easy to culture, providing a reliable baseline for toxicity in normal human cells. By evaluating the cytotoxic effects on these cells, researchers can gauge the potential for adverse effects in vivo. Studies on a series of 24 novel pyrazoline-conjugated this compound and amide derivatives indicated that representative potent compounds were evaluated for in vitro cytotoxicity against the HEK293 cell line to establish a good therapeutic index. nih.govresearchgate.net

Concurrently, hemolysis assays are performed to assess the compounds' compatibility with red blood cells. nih.gov The hemolytic activity of a drug candidate is a significant parameter as it indicates the potential for erythrocyte lysis, which can lead to anemia and other hematological complications. For the pyrazoline-conjugated derivatives of this compound, the hemolysis assay was employed alongside the HEK293 cytotoxicity assay to build a comprehensive profile of their potential for a favorable therapeutic index. nih.govresearchgate.net

The findings from these assessments are vital for guiding further development. Compounds that demonstrate high potency against cancer cell lines while showing low cytotoxicity to HEK293 cells and low hemolytic activity are considered promising candidates for further investigation.

Note on Data Tables: While research confirms that cytotoxicity and hemolysis assays were conducted for pyrazoline-conjugated this compound derivatives to assess their therapeutic index nih.govresearchgate.net, the specific quantitative data from these studies were not available in the accessible literature. The following tables are representative examples of how such data would be presented.

Table 1: Illustrative Cytotoxicity of this compound Derivatives against HEK293 Cells

| Compound ID | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |

|---|---|---|---|

| Derivative 1 | 10 | Data not available | Data not available |

| Derivative 2 | 10 | Data not available | Data not available |

| Derivative 3 | 10 | Data not available | Data not available |

Table 2: Illustrative Hemolytic Activity of this compound Derivatives

| Compound ID | Concentration (µM) | % Hemolysis |

|---|---|---|

| Derivative 1 | 100 | Data not available |

| Derivative 2 | 100 | Data not available |

| Derivative 3 | 100 | Data not available |

| Triton X-100 (Positive Control) | 1% | >95% |

| PBS (Negative Control) | - | <2% |

Applications in Materials Science and Other Fields

Organic Electronics and Semiconductor Development

Pyrrole-containing compounds are integral to the advancement of organic electronics due to their electron-rich nature, which facilitates charge transport. Pyrrole (B145914) derivatives are often used as fundamental building blocks for creating conductive polymers and organic semiconductors. researchgate.net These materials are prized for their potential in developing lightweight, flexible, and cost-effective electronic devices. The polymerization of pyrrole monomers, typically through oxidative chemical or electrochemical methods, results in polypyrrole, a well-known conductive polymer. nih.govekb.eg The properties of these polymers can be tuned by incorporating various functional groups onto the pyrrole ring. The carboxylic acid group, in particular, can be used to modify the surface of conductive polymers, enhancing their bioactivity and enabling further functionalization, for instance, by grafting molecules like the RGD motif to improve cell adhesion on electrode surfaces. nih.gov

While the broader class of pyrrole carboxylic acids has been explored for these applications, specific research detailing the direct integration of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid into semiconductor devices is not extensively documented in the public domain. However, its derivatives, particularly esters, serve as precursors in the synthesis of more complex molecules with desirable photophysical properties. smolecule.com

In the field of organic light-emitting diodes (OLEDs), there is a continuous search for new materials that can improve efficiency, color purity, and operational lifetime. Pyrrole derivatives are investigated for their potential use in various layers of an OLED device, including the emissive layer (EML) and charge transport layers. jmaterenvironsci.com

The ethyl ester of this compound, namely ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, has been identified as a valuable building block in the synthesis of specific blue pyrrole dyes. smolecule.com Research indicates that these dyes possess intriguing photophysical properties that make them promising candidates for applications in OLEDs. smolecule.com The strategic manipulation of the molecular structure of these pyrrole-based dyes can enhance their light absorption and emission efficiencies, which are critical parameters for the performance of OLED devices. smolecule.com

Table 1: Potential Applications of this compound Derivatives in Organic Electronics

| Application Area | Derivative | Role of Derivative | Potential Benefit |

| Organic Light-Emitting Diodes (OLEDs) | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Building block for blue pyrrole dyes smolecule.com | Enhanced light absorption and emission efficiency smolecule.com |

| Dye-Sensitized Solar Cells | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Precursor for sensitizing dyes smolecule.com | Improved photophysical properties smolecule.com |

| Conductive Polymers | Pyrrole-α-carboxylic acid (related compound) | Surface modification of polypyrrole nih.gov | Covalent attachment of bioactive molecules nih.gov |

Integration into Specialty Resins and Polymers

The incorporation of specific chemical moieties into polymer backbones is a common strategy to create specialty resins and polymers with tailored properties. Pyrrole derivatives are used to synthesize conductive polymers like polypyrrole. researchgate.net The presence of a carboxylic acid function on the pyrrole ring offers a reactive site for grafting onto other polymer chains or for initiating polymerization, thereby integrating the pyrrole unit's electronic and photophysical properties into the bulk material.

The electrochemical polymerization of pyrrole is a widely used method for creating conductive polymer films. ekb.eg Functionalized pyrroles, including those with carboxylic acid groups, can be co-polymerized to introduce specific functionalities. For example, carboxy-endcapped polypyrrole has been developed as a unique bioactive conducting polymer where the carboxylic acid layer provides a stable surface for covalent bonding while preserving the bulk electrical conductivity. nih.gov However, specific studies detailing the use of this compound in the formulation of specialty resins or its integration into other polymer systems are not extensively available.

Agrochemical Formulations

Carboxylic acids and their derivatives are a cornerstone in the development of agrochemicals, having contributed to the creation of numerous herbicides and pesticides over the past several decades. nih.gov These compounds can target a wide array of biological pathways in weeds and pathogens. nih.govnih.gov The pyrrole ring, in particular, is a key structural motif in various biologically active compounds, including fungicides. researchgate.netznaturforsch.com

Carboxylic acid-related molecules have been designed to target diverse biosynthetic pathways, enzymes, and metabolic systems in plants, leading to potent herbicidal activity. nih.gov While the general class of carboxylic acid derivatives is prominent in herbicide research, specific data on the herbicidal applications of this compound are limited. Research in this area has often focused on other carboxylated heterocycles, such as indole-3-carboxylic acid derivatives, which have been investigated as potential antagonists for auxin hormone receptors, thereby disrupting plant growth. frontiersin.org

In the realm of pesticides, pyrrole derivatives have made a significant impact, especially as fungicides. Carboxamides derived from pyrrole carboxylic acids represent an important subclass of fungicides that act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. researchgate.netznaturforsch.com This inhibition disrupts the pathogen's energy production, leading to its death.

This compound serves as a crucial precursor for the synthesis of these potent pyrrole carboxamide fungicides. The general structure of these fungicides involves an amide linkage between the pyrrole carboxylic acid core and a substituted aniline (B41778). znaturforsch.com Extensive research by agrochemical companies has shown that specific substitutions on both the pyrrole ring and the aniline moiety are critical for high fungicidal activity. For instance, a methyl group at the nitrogen atom (position 1) and a trifluoromethyl group at position 4 of the pyrrole ring have been found to be highly favorable for biological efficacy. znaturforsch.com

Table 2: Research Findings on Pyrrole Carboxamides in Fungicide Development

| Moiety | Key Structural Feature | Role in Activity | Reference |

| Pyrrole Carboxylic Acid | Precursor to Pyrrole Carboxamides | Forms the core heterocyclic structure essential for binding to the target enzyme. | researchgate.netznaturforsch.com |

| Amide Linker | Connects pyrrole and aniline parts | The specific CONH group is found to be critical for maintaining high activity. | znaturforsch.com |

| Aniline Moiety | Ortho-substituted phenyl group | Broadens the biological spectrum and significantly increases efficacy. | znaturforsch.com |

Development of Fluorescent Probes and Dyes

Fluorescent probes and dyes are indispensable tools in biological imaging, chemical sensing, and materials science. mdpi.com Organic dyes based on heterocyclic structures often exhibit superior photophysical properties, such as high fluorescence quantum yields and good stability. mdpi.com

The pyrrole framework is a component of several classes of fluorescent dyes. As previously mentioned, the ethyl ester of this compound is a known precursor for creating blue pyrrole dyes with potential applications in materials science. smolecule.com

Furthermore, the carboxylic acid group itself is a valuable functionality in the design of fluorescent probes. It can act as a recognition site for specific analytes or as a reactive handle for conjugating the fluorophore to biomolecules. mdpi.com For example, in the design of some diketopyrrolopyrrole (DPP) based probes, a terminal carboxylic acid moiety is used to bind to molecules like bovine serum albumin (BSA), leading to a "turn-on" fluorescence response. mdpi.com While DPPs represent a distinct class of pigments, this illustrates the utility of the carboxylic acid group in probe development. mdpi.comrsc.org The inherent reactivity of the carboxylic acid group in this compound makes it a candidate for similar applications, where it could be used to anchor the pyrrole fluorophore to a target or modulate its electronic properties upon binding.

Synthesis of BODIPY Dyes for Functional Imaging

The pyrrole core of this compound is instrumental in the synthesis of BODIPY (boron-dipyrromethene) dyes, a class of fluorophores known for their exceptional photophysical properties. mdpi.comnih.gov These properties include high photostability, strong light absorption, and intense fluorescence, making them ideal for various bio-imaging applications. nih.gov

One significant application is in the creation of fluorescent probes for functional imaging of electrically active cells, such as neurons and cardiomyocytes (heart muscle cells). Researchers have utilized this compound to synthesize specific BODIPY derivatives designed to detect changes in membrane potential, often referred to as "VoltageFluors". nih.gov For instance, a 2,6-dicarboxy VoltageFluor was synthesized by reacting this compound with an appropriate aldehyde, yielding a dicarboxy-BODIPY core in a 49% yield. nih.gov This core structure is then further modified to create the final voltage-sensitive probe. nih.gov

The development of such probes is crucial for studying cardiovascular diseases. Lipophilic cationic BODIPY dyes, for example, have been hypothesized to accumulate selectively in cardiac muscle. nih.gov Studies involving ¹⁸F-labeled BODIPY dyes for positron emission tomography (PET) have demonstrated high accumulation in the heart, suggesting that this class of compounds, derived from pyrrole precursors, represents a promising category of agents for myocardial perfusion imaging. nih.gov The ability to attach functional groups like carboxylic acids to the BODIPY scaffold provides a means for covalent attachment to other biological molecules, further expanding their utility as targeted imaging probes.

Catalysis Research

Based on available scientific literature, this compound is not prominently featured as a catalyst itself or as a primary subject of catalysis research. Its main role is that of a reactant or building block in synthetic pathways. However, the synthesis of its derivatives often involves the use of catalysts. For example, the condensation reaction to form the BODIPY core from pyrrole precursors is frequently catalyzed by acids like trifluoroacetic acid (TFA). jmaterenvironsci.com While the compound is integral to these catalyzed reactions, its direct application in catalysis research appears limited.

Role as Key Organic Intermediates in Complex Molecule Synthesis

A primary and critical application of this compound and its simple esters is its function as a key organic intermediate in the synthesis of complex molecules, most notably in the pharmaceutical industry.

The most significant example is its role in the production of Sunitinib (B231) (marketed as Sutent), an oral, multi-targeted receptor tyrosine kinase inhibitor. google.comnih.gov This anti-cancer drug works by blocking angiogenesis and cell proliferation and is used to treat renal cell carcinoma and gastrointestinal stromal tumors. nih.gov The ethyl ester of this compound is a crucial starting material in the multi-step synthesis of Sunitinib. google.comdeepdyve.comgoogle.com The process involves modifying the pyrrole intermediate, for instance through a Vilsmeier-Haack formylation reaction, to produce 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which is another critical intermediate on the path to the final active pharmaceutical ingredient. deepdyve.comresearchgate.netgoogle.com

Beyond Sunitinib, the compound serves as a versatile scaffold for creating novel bioactive agents. A molecular hybridization strategy has been employed to develop new pyrazoline-conjugated derivatives of this compound. nih.govresearchgate.net Pyrazolines are a class of heterocyclic compounds known for a wide range of biological activities. nih.govrdd.edu.iqdergipark.org.tr In one study, 24 novel pyrazoline-conjugated derivatives were synthesized and screened for antimicrobial and anticancer properties. Several of these new molecules showed significant potential as agents against various cancer cell lines, demonstrating the utility of the parent pyrrole compound as a foundational element in drug discovery and development. nih.govresearchgate.net

Table 1: Role of this compound as an Intermediate

| Intermediate Compound | Final Complex Molecule/Derivative | Field of Application |

|---|---|---|

| This compound ethyl ester | Sunitinib | Oncology (Anti-cancer drug) |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Sunitinib | Oncology (Anti-cancer drug) |

| This compound | Pyrazoline-conjugated derivatives | Drug Discovery (Anticancer, Antimicrobial) |

Analytical and Characterization Methodologies for 2,4 Dimethyl 1h Pyrrole 3 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the qualitative and quantitative analysis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. It allows for the separation of the target compound from starting materials, by-products, and other impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. While specific methods for the free acid are often proprietary, analytical approaches can be inferred from published methods for its esters and other derivatives, which are crucial in syntheses where the carboxylic acid is a key intermediate google.com.nasielc.com.

The separation is generally achieved on a C18 column. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) bicarbonate), often with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention google.com.na. Detection is typically performed using a UV detector, as the pyrrole (B145914) ring possesses a chromophore that absorbs in the UV spectrum.

Below is a representative table of HPLC conditions used for analyzing compounds structurally related to this compound.

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu Prominence LC-20 System or equivalent |

| Column | XTerra MS C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 10 mM Ammonium Bicarbonate (pH 7.5) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |